molecular formula C20H23FN2O3S B2425740 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide CAS No. 1021119-04-9

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide

Cat. No.: B2425740
CAS No.: 1021119-04-9
M. Wt: 390.47
InChI Key: CFAXRVDZCQBYKU-UHFFFAOYSA-N
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Description

2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide is a synthetic small molecule of interest in medicinal chemistry and pharmacology research. Its structure incorporates a piperidine ring, a common feature in many bioactive compounds, which is functionalized with a 4-fluorophenyl sulfonyl group and an acetamide linkage to an ortho-tolyl (2-methylphenyl) moiety. The 4-fluorobenzenesulfonyl group is a prevalent pharmacophore in the design of compounds targeting the central nervous system . This molecular architecture suggests potential for investigating interactions with neurological targets, such as sigma (σ) receptors, which are known to bind a diverse array of pharmaceuticals and are implicated in various biological processes . Similarly, the N-(o-tolyl)acetamide group is a structural motif found in ligands for other receptor families. Consequently, this compound presents a valuable chemical tool for researchers exploring structure-activity relationships (SAR), receptor binding affinities, and signal transduction mechanisms in vitro. Further investigation is required to fully elucidate its specific mechanism of action and pharmacological profile .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-15-6-2-3-8-19(15)22-20(24)14-17-7-4-5-13-23(17)27(25,26)18-11-9-16(21)10-12-18/h2-3,6,8-12,17H,4-5,7,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAXRVDZCQBYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. The process often includes:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the sulfonylation of the piperidine ring with a fluorophenyl sulfonyl chloride in the presence of a base such as triethylamine.

    Acetylation: The final step is the acetylation of the piperidine derivative with o-tolyl acetic acid or its derivatives under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.

Scientific Research Applications

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide
  • 2-(1-((4-bromophenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide
  • 2-(1-((4-methylphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide

Uniqueness

Compared to its analogs, 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a compound of particular interest in medicinal chemistry.

Biological Activity

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide is a synthetic organic compound with significant potential in medicinal chemistry. This compound features a piperidine ring, a sulfonyl group, and an acetamide moiety, which contribute to its biological activity. Understanding its biological properties is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₆FN₃O₅S, with a molecular weight of approximately 415.5 g/mol. The structure includes:

  • Piperidine Ring : A six-membered ring that enhances the compound's interaction with biological targets.
  • Sulfonyl Group : Increases reactivity and potential interactions with enzymes and receptors.
  • Acetamide Moiety : Contributes to the compound's pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have documented the antibacterial activity of piperidine derivatives against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are critical metrics for assessing this activity.

CompoundMIC (μg/mL)MBC (μg/mL)Pathogen Targeted
This compoundTBDTBDStaphylococcus aureus
Similar Piperidine Derivative0.22 - 0.25TBDStaphylococcus epidermidis

Enzyme Inhibition

The sulfonamide moiety in this compound suggests potential enzyme inhibitory activities. Studies have shown that similar compounds can inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases.

EnzymeInhibition Activity
Acetylcholinesterase (AChE)Moderate to significant inhibition observed in related derivatives

The mechanism by which this compound exerts its biological effects likely involves:

  • Receptor Interaction : Binding to specific receptors, which may modulate signaling pathways.
  • Enzyme Modulation : Inhibiting or activating enzymes involved in critical biological processes.

The compound's functional groups allow for various interactions, including hydrogen bonding and hydrophobic interactions, enhancing its biological efficacy.

Case Studies

Recent studies have explored the biological activity of structurally similar compounds, providing insights into the potential applications of this molecule:

  • Antimicrobial Studies : A series of piperidine derivatives exhibited significant antibacterial effects against clinical isolates, highlighting the importance of structural modifications on biological activity.
  • Neuroprotective Effects : Compounds with piperidine structures have been evaluated for their neuroprotective effects in models of neurodegeneration, showing promise in mitigating cognitive decline.

Q & A

Basic: What are the standard synthetic routes for 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide?

Methodological Answer:
The synthesis typically involves three key steps:

Sulfonylation of piperidine : React piperidine derivatives (e.g., 2-piperidinemethanol) with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–25°C for 6–12 hours.

Acetamide formation : Couple the sulfonylated piperidine with bromoacetyl bromide, followed by nucleophilic substitution with o-toluidine in dimethylformamide (DMF) using K₂CO₃ as a base at 60–80°C for 8–16 hours.

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using TLC (Rf ~0.3–0.4 in 1:1 hexane:ethyl acetate) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural confirmation : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify sulfonyl, piperidine, and acetamide moieties. Key signals include δ ~7.8 ppm (aromatic protons of 4-fluorophenyl) and δ ~2.1 ppm (piperidine CH₂ groups) .
  • Mass spectrometry : High-resolution MS (ESI+) to confirm molecular ion [M+H]⁺ (expected m/z ~447.1) and fragmentation patterns .
  • Purity assessment : HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) to ensure >95% purity .

Basic: How is the compound’s biological activity assessed in preliminary studies?

Methodological Answer:

  • In vitro assays :
    • Enzyme inhibition : Screen against target enzymes (e.g., carbonic anhydrase) using fluorometric assays at varying concentrations (1–100 µM) .
    • Cell viability : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay after 48-hour exposure .
  • Binding affinity : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure interactions with receptors (e.g., GPCRs) .

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:

  • Solvent selection : Replace DMF with THF for acetylation to reduce side reactions (yield increase from 60% to 85%) .
  • Catalyst optimization : Use Pd/C (5% wt) in hydrogenation steps to enhance stereochemical control .
  • Temperature gradients : Employ microwave-assisted synthesis at 100°C for 30 minutes to accelerate coupling reactions .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent variation :
    • Replace 4-fluorophenyl with 4-chloro or 4-methoxy groups to assess electronic effects .
    • Modify the o-tolyl group with meta- or para-substituents to probe steric influences .
  • Assay selection : Use parallelized enzymatic assays (e.g., kinase panels) and molecular docking (AutoDock Vina) to correlate structural changes with activity .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Controlled replication : Standardize assay conditions (e.g., cell passage number, serum-free media) across labs .
  • Data triangulation : Cross-validate results using orthogonal methods (e.g., SPR + ITC for binding affinity) .
  • Statistical analysis : Apply multivariate regression to isolate confounding variables (e.g., solvent polarity in assays) .

Advanced: What crystallographic methods confirm the compound’s 3D structure?

Methodological Answer:

  • Data collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
  • Refinement : Process data with SHELXL-2019 to resolve space groups (e.g., P2₁/c) and hydrogen-bonding networks (e.g., sulfonyl O···H-N interactions) .
  • Validation : Check CIF files with PLATON to ensure no crystallographic disorder .

Advanced: How to apply computational modeling to predict metabolite pathways?

Methodological Answer:

  • In silico prediction : Use GLORYx or SwissADME to identify likely Phase I/II metabolites (e.g., hydroxylation at the piperidine ring) .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess metabolic stability via binding free energy calculations .

Advanced: How to evaluate compound stability under physiological conditions?

Methodological Answer:

  • pH stability : Incubate in buffers (pH 2–9, 37°C) for 24 hours and monitor degradation via LC-MS .
  • Plasma stability : Expose to human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify parent compound .

Advanced: What strategies identify bioactive metabolites in pharmacokinetic studies?

Methodological Answer:

  • Metabolite profiling : Use UPLC-QTOF-MS (Waters Acquity) with positive/negative ionization to detect glucuronidation or sulfation products .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to track metabolic pathways in rodent models .

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